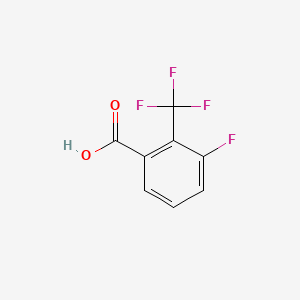

3-Fluoro-2-(trifluoromethyl)benzoic acid

Descripción general

Descripción

3-Fluoro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride in the presence of a catalyst. This reaction produces 2-trifluoromethyl benzal chloride, which is then subjected to acid hydrolysis and oxidation reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-Fluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride for fluorination, nitric acid for oxidation, and various reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various fluorinated benzoic acids, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-Fluoro-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials

Mecanismo De Acción

The mechanism of action of 3-Fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and specificity towards target proteins .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Fluoro-3-(trifluoromethyl)benzoic acid

- 3-(Trifluoromethyl)benzoic acid

- 2-(Trifluoromethyl)benzoic acid

Uniqueness

3-Fluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Actividad Biológica

3-Fluoro-2-(trifluoromethyl)benzoic acid is a fluorinated benzoic acid derivative that has garnered attention for its significant biological activity. Its unique structure, characterized by a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position of the benzene ring, enhances its chemical reactivity and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

- Chemical Formula : C8H4F4O2

- Molecular Weight : Approximately 238.14 g/mol

The presence of multiple fluorine atoms contributes to the compound's lipophilicity, which may enhance its interaction with biological membranes and targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiviral Activity : Research indicates that this compound exhibits promising antiviral properties, particularly against influenza A virus. It has been shown to inhibit viral membrane fusion at low micromolar concentrations, suggesting its potential as an antiviral drug candidate .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can affect various biological processes, including cell proliferation and apoptosis .

- Cytotoxic Effects : Several studies have evaluated the cytotoxic effects of related compounds in various cancer cell lines. For instance, derivatives of trifluoromethylbenzoic acids have demonstrated significant antiproliferative activity against hematologic tumor cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

- Electrophilic Aromatic Substitution : This method allows for the introduction of fluorine and trifluoromethyl groups onto the aromatic ring.

- Functionalization Reactions : Various reagents are employed to achieve desired substitutions, enhancing the compound's biological properties.

Case Studies

- Antiviral Studies : A study focusing on the antiviral effects of this compound demonstrated that it could inhibit influenza A virus replication in vitro. The compound's mechanism involved blocking viral entry into host cells, highlighting its potential use in antiviral therapies .

- Cytotoxicity Testing : In vitro testing against different cancer cell lines revealed that compounds structurally similar to this compound exhibited IC50 values ranging from 1.30 μM to over 10 μM, indicating varying degrees of cytotoxicity . These findings suggest that further exploration into structural modifications could enhance potency.

Comparative Analysis

To illustrate the biological activity of this compound compared to other fluorinated compounds, the following table summarizes key findings from various studies:

| Compound | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antiviral (Influenza A) | Low micromolar | Inhibition of viral membrane fusion |

| 3-Trifluoromethylbenzoic acid | Cytotoxic (various cancer cells) | 1.30 - >10 | Induction of apoptosis |

| 3-Fluoro-4-(trifluoromethyl)benzoic acid | Antiproliferative | 0.59 - 4.75 | Enzyme inhibition |

Propiedades

IUPAC Name |

3-fluoro-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDGGKKODENBDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379215 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-80-8 | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-80-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.